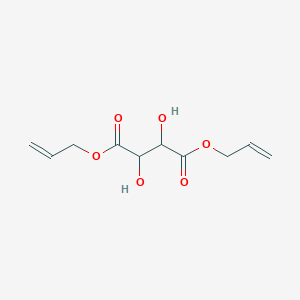

Diallyl tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diallyl tartrate is a useful research compound. Its molecular formula is C10H14O6 and its molecular weight is 230.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biopolymer Synthesis

Diallyl tartrate has been utilized as a monomer in the synthesis of biodegradable polymers. Research indicates that it can be polymerized effectively using photoinitiation methods, resulting in highly cross-linked polymers with desirable mechanical properties.

- Polymer Characteristics :

- Thermal Properties : The resulting thermoset polymer is amorphous and rigid, exhibiting a glass transition temperature of approximately 90°C and a storage modulus of around 1 GPa at room temperature.

- Biodegradability : The polymer degrades in vitro through hydrolysis of its ester groups at a moderate rate, losing about 50% of its mass over approximately 12 weeks. This degradation process is non-cytotoxic to fibroblast cells, making it suitable for biomaterial applications .

Multifunctional Monomer

As a multifunctional monomer, this compound can participate in various polymerization reactions to create materials with tailored properties. Its ability to form cross-linked structures enhances the mechanical stability and functional versatility of the resulting polymers.

- Applications :

- Biomedical Materials : Due to its biodegradability and non-cytotoxicity, this compound-based polymers are being explored for use in drug delivery systems and tissue engineering scaffolds.

- Asymmetric Induction : Research has shown that copolymers incorporating this compound can be utilized for asymmetric synthesis, although the enantiomeric excess achieved remains modest (12-23%) under certain conditions .

Medicinal Chemistry

In addition to its polymer applications, this compound derivatives have been investigated for their potential medicinal properties. Diallyl disulfide (a related compound) has demonstrated significant anticancer activities against various tumor cell lines, indicating that similar compounds may exhibit therapeutic effects.

- Mechanisms of Action :

Case Studies and Research Findings

A review of literature reveals several studies highlighting the diverse applications of this compound:

特性

分子式 |

C10H14O6 |

|---|---|

分子量 |

230.21 g/mol |

IUPAC名 |

bis(prop-2-enyl) 2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C10H14O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h3-4,7-8,11-12H,1-2,5-6H2 |

InChIキー |

VPPSHXIFIAJKMX-UHFFFAOYSA-N |

正規SMILES |

C=CCOC(=O)C(C(C(=O)OCC=C)O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。